1-(3-Amino-5-mercaptophenyl)-3-bromopropan-1-one
CAS No.:
Cat. No.: VC18819942
Molecular Formula: C9H10BrNOS
Molecular Weight: 260.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H10BrNOS |
|---|---|
| Molecular Weight | 260.15 g/mol |
| IUPAC Name | 1-(3-amino-5-sulfanylphenyl)-3-bromopropan-1-one |
| Standard InChI | InChI=1S/C9H10BrNOS/c10-2-1-9(12)6-3-7(11)5-8(13)4-6/h3-5,13H,1-2,11H2 |
| Standard InChI Key | ITGWAPKNDUZDBH-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C=C(C=C1N)S)C(=O)CCBr |
Introduction
1-(3-Amino-5-mercaptophenyl)-3-bromopropan-1-one is an organic compound with a unique structure that combines an amino group, a mercapto group (-SH), and a bromopropanone moiety. Its chemical properties and reactivity make it a versatile compound for applications in chemistry, biology, and materials science.
Key Identifiers:
Structural Features
The compound features:
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A bromopropanone group, which is reactive in nucleophilic substitution reactions.
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A mercapto group (-SH), known for its ability to form disulfides or interact with metal ions.
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An amino group (-NH2), which enhances its potential for hydrogen bonding and reactivity in condensation reactions.
Synthesis and Preparation
Synthetic Route:
The synthesis of 1-(3-Amino-5-mercaptophenyl)-3-bromopropan-1-one typically involves:
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Reacting 3-amino-5-mercaptobenzene with 3-bromopropanone.
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Using solvents such as ethanol or methanol to facilitate the reaction.
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Employing bases like sodium hydroxide or potassium carbonate as catalysts.
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Conducting the reaction at temperatures between 50–70°C for several hours.
Industrial Scale Production:
For industrial purposes:
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Continuous flow reactors are used to enhance yield.
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Purification is achieved through recrystallization or chromatography methods.
Chemical Reactions
The compound exhibits diverse reactivity due to its functional groups:
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Oxidation | Hydrogen peroxide, KMnO4 | Disulfides, sulfonic acids |
| Reduction | Sodium borohydride, LiAlH4 | Alcohols |
| Substitution | Nucleophiles (amines, thiols) + base | Amines, ethers |
Applications
Scientific Research:
1-(3-Amino-5-mercaptophenyl)-3-bromopropan-1-one serves as a precursor in the synthesis of complex molecules and materials.
Biological Studies:
Its reactivity allows it to act as a biochemical probe or potential inhibitor in enzymatic reactions.
Medicinal Chemistry:
Preliminary studies suggest its potential in developing anticancer and antimicrobial agents.
Industrial Use:
It is explored for corrosion inhibitors and functional materials due to its mercapto group's affinity for metal surfaces .
Safety Information
According to the Material Safety Data Sheet (MSDS):
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The compound is primarily used in laboratory settings.
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It does not exhibit significant hazards under normal handling conditions but should be stored away from oxidizing agents .
Comparison with Similar Compounds
| Compound | Unique Features |
|---|---|
| 1-(3-Amino-5-hydrazino)phenyl derivatives | Known for Schiff base formation with biological activity |
| 3-Amino-5-mercapto-triazoles | Effective corrosion inhibitors |
| 1-(3-Amino)-4-sulfanylphenyl derivatives | Similar reactivity but lacks bromopropanone moiety |
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